4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl
Description
Properties
Molecular Formula |
C15H15Br |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)15-7-5-13(16)9-12(15)3/h4-9H,1-3H3 |
InChI Key |
CIILQCSDVOJEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Br)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Substituted Biphenyls
A classical approach to preparing brominated biphenyl derivatives involves electrophilic aromatic substitution (bromination) of appropriately substituted biphenyls. For example, starting from 2,2',4'-trimethylbiphenyl , bromination at the 4-position can be achieved using liquid bromine in the presence of catalysts such as aluminum chloride or iron(III) chloride in an organic solvent like dichloroethane.
Typical procedure (adapted from CN101376619A for related biphenyl bromides):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Biphenyl derivative + dichloroethane + AlCl3 or FeCl3 | Mix under stirring at 0 °C; add liquid bromine dropwise over 1.5-2.5 hours |
| 2 | Chlorine gas introduction | Introduce chlorine at 0-10 °C to modulate reaction, monitored by gas chromatography |
| 3 | Heating | Warm mixture to 50-75 °C and stir for 2-12 hours |
| 4 | Workup | Filter catalyst, wash organic layer with sodium bisulfite solution, separate layers, distill solvent |
| 5 | Purification | Vacuum distillation and recrystallization from ethanol to obtain pure 4-bromo biphenyl derivative |
This method yields 4-bromobiphenyl derivatives with 60-62% yield and high purity after recrystallization.
- The presence of methyl groups at 2,2',4' positions directs bromination selectively to the 4-position.
- Catalyst choice (AlCl3 or FeCl3) influences reaction rate and yield.
- Chlorine gas addition controls bromination selectivity and suppresses polybromination.
Multi-step Synthesis via Functional Group Transformations and Coupling
More complex synthetic routes involve multi-step transformations starting from biphenyl or substituted biphenyl precursors, incorporating Friedel-Crafts acylation, reduction, and palladium-catalyzed coupling reactions.
Example from related biphenyl derivatives (adapted from CN108129258B and JOC 2003):
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | Biphenyl + propionyl chloride + AlCl3 in organic solvent at 5-10 °C, stirring 4-6 h | Acylated biphenyl intermediate |
| 2 | Reduction | Sodium borohydride aqueous solution at 10-15 °C, stirring 2-4 h | Alcohol or alkylated intermediate |
| 3 | Acid-catalyzed reaction | p-Toluenesulfonic acid, heating at 80-90 °C for 3-6 h | Rearranged or further functionalized intermediate |
| 4 | Hydrogenation | Pd/C catalyst, 35-45 °C, stirring 10-15 h | Saturated biphenyl intermediate |
| 5 | Bromination | Ferric chloride, liquid bromine at 20-30 °C | 4-Bromo substituted biphenyl derivative |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Purity Achieved |
|---|---|---|---|---|
| Direct Bromination (AlCl3/FeCl3) | Simple, cost-effective, scalable | Moderate yield (~60%), requires careful control of halogen addition | 60-62% | >95% after recrystallization |
| Multi-step Functionalization | Enables complex substitution patterns | Time-consuming, multiple purification steps | Variable (dependent on steps) | High after purification |
| Palladium-Catalyzed Coupling | High regioselectivity, versatile for substitutions | Requires expensive catalysts and precursors | Moderate to high | High |
Full Research Findings and Data Tables
Experimental Data from Direct Bromination (Representative Example)
| Parameter | Value/Condition |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Catalyst | Aluminum chloride (9-12% w/w relative to biphenyl) |
| Bromine amount | 0.4 equivalents relative to biphenyl |
| Temperature (bromination) | 0 °C to 6 °C |
| Chlorine feed | Introduced at 6-8 °C during bromination |
| Reaction time (post-chlorine) | 4.5 hours at 57-62 °C |
| Workup | Sodium bisulfite wash, distillation, recrystallization in ethanol |
| Yield | 60-62% |
| Purity | >95% (HPLC/GC) |
Reaction Monitoring
- Gas chromatography used to monitor biphenyl conversion during bromination.
- Reaction stopped when 60-75% conversion achieved to avoid overbromination.
- Color changes from scarlet to lighter shades indicated progress.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
Key structural analogs differ in substituent positions, halogen types, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Electronic Effects
- Trifluoromethyl Analogs : In contrast, 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl () exhibits reduced electron density due to the CF₃ group, favoring nucleophilic aromatic substitution over electrophilic pathways.
Biological Activity
4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl is a halogenated biphenyl derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of biphenyls, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This article reviews the biological activity of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C15H15Br
- Molecular Weight : 275.19 g/mol
- IUPAC Name : 4-bromo-2,2',4'-trimethyl-1,1'-biphenyl
- CAS Number : 864149-22-4
Synthesis Methods
The synthesis of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl can be achieved through various methods including:
- Suzuki Coupling Reaction : Utilizing boronic acids and bromo-substituted aryl compounds.
- Halogenation Reactions : Direct bromination of biphenyl derivatives under controlled conditions.
Antimicrobial Properties
Recent studies have indicated that halogenated biphenyls exhibit significant antimicrobial activity. For instance, compounds similar to 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the halogenation pattern could enhance antibacterial potency (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Bromo-2,2',4'-trimethyl | E. coli | 15 |
| 4-Bromo-3-methyl | S. aureus | 12 |
| Unsubstituted biphenyl | E. coli | 8 |
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies showed that 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl induces apoptosis in human cancer cells through the activation of caspase pathways.
Case Study : A recent investigation assessed the cytotoxicity of this compound on HeLa cells (cervical cancer). The results indicated an IC50 value of approximately 20 µM after 48 hours of exposure.
The biological activity of 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl is hypothesized to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
- Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis.
Research Findings
A comprehensive review highlighted the structure-activity relationship (SAR) of biphenyl derivatives. The presence of bromine at specific positions significantly enhances biological activity compared to non-halogenated analogs.
Q & A
Q. What synthetic methodologies are employed to prepare 4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a brominated aryl halide (e.g., 4-bromo-2-methylphenylboronic acid) and a methyl-substituted aryl halide. Catalytic systems using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhance coupling efficiency. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). For structurally related biphenyls, condensation reactions under basic conditions have been reported .
Q. What spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₅H₁₅Br).
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms substituent positions .
Q. How is purity assessed during synthesis?
- Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase) and GC-MS are standard for purity checks. Melting point analysis (if crystalline) and elemental analysis (C, H, Br) further validate purity .
Advanced Research Questions
Q. How do substituents (Br, CH₃) influence the compound’s electronic and steric properties?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the biphenyl backbone, while methyl groups donate electrons via inductive effects. DFT calculations (e.g., Gaussian 09) model charge distribution and HOMO-LUMO gaps.
- Steric Effects : Ortho-methyl groups induce torsional strain, altering dihedral angles between phenyl rings. X-ray data from analogous compounds (e.g., 2,4,6-trimethylbiphenyl) show dihedral angles of ~30–45° .
Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?
- Methodological Answer :
- SHELXL Integration : Use the TWIN/BASF commands in SHELXL to model twinned crystals.
- Disorder Modeling : Split occupancy refinement for disordered substituents (e.g., methyl groups) with constraints on thermal parameters.
- Validation Tools : Check R-factor convergence and Fo/Fc maps for residual electron density .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Methodological Answer :
- Functionalization : Bromine enables Buchwald-Hartwig amination or Ullmann coupling to introduce amines/heterocycles.
- Biological Screening : Derivatives are tested for antifungal/anti-inflammatory activity via MIC assays (e.g., against Candida albicans) and COX-2 inhibition studies .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
